molecular formula C18H19NO3 B3012234 (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide CAS No. 186261-37-0

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide

Cat. No. B3012234
CAS RN: 186261-37-0
M. Wt: 297.354
InChI Key: MVHYUVNXKCFHCH-PKNBQFBNSA-N
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Description

“(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” is a chemical compound. It is also known as trans-2,4-Dimethoxycinnamic acid . The compound has a molecular formula of C11H12O4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on the dithiolopyrrolone scaffold . Another related compound, methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, was synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The 3D structure may provide insights into the compound’s properties and potential interactions with other molecules.

Scientific Research Applications

Polymerization and Polymer Properties

  • Controlled Radical Polymerization : Acrylamide derivatives, such as N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been effectively synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing controlled molecular weight and low polydispersity. This process is critical for the development of polymers with specific characteristics and applications (Mori, Sutoh, & Endo, 2005).

Molecular Docking and DFT Studies

  • Spectral Analysis and Molecular Docking : Studies involving the dimer of (E)-3-(2,6-dichlorophenyl)-acrylamide, a related compound, have utilized molecular docking and density functional theory (DFT) to understand non-covalent interactions and spectroscopic data, providing insights into the molecular structure and potential applications in material science (Shukla, Chaudhary, & Pandey, 2020).

Surface Modification

  • Grafting onto Polymers : Acrylamide has been used in grafting onto various polymers, such as styrene-(ethylene-co-butene)-styrene (SEBS), for surface modification. This research has implications for enhancing material properties like hydrophilicity or hydrophobicity, which can be essential in biomedical and industrial applications (Ruckert & Geuskens, 1996).

Solid State Synthesis and Crystal Growth

  • Crystal Growth and Analysis : Solid-state synthesis of organic crystalline species, including those containing acrylamide moieties, has been explored. Studies have focused on crystal growth, thermal properties, and the atomic packing of these compounds, which are relevant to material science and pharmaceuticals (Gupta, Rai, Inbanathan, & Fleck, 2013).

Acrylamide Elimination and Reactivity

  • Acrylamide Interaction with Mercaptans : The reactivity of acrylamide with mercaptans has been examined, leading to insights into the mechanisms that influence acrylamide content in foods. This research is crucial for understanding acrylamide's behavior in various environments and its potential mitigation (Hidalgo, Delgado, & Zamora, 2010).

Mechanism of Action

While the specific mechanism of action for “(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” is not available, similar compounds have shown biological activity. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against certain bacteria .

Safety and Hazards

The safety data sheet for a similar compound, (2,4-Dimethoxyphenyl)acetone, suggests that it may cause serious eye irritation and may be harmful if inhaled . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on “(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” and similar compounds could involve further exploration of their biological activity and potential applications in medicine or other fields. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have shown promise as bacterial RNA polymerase inhibitors , suggesting potential use in antimicrobial therapies.

properties

IUPAC Name

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-10-8-15(17(12-16)22-2)9-11-18(20)19-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHYUVNXKCFHCH-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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